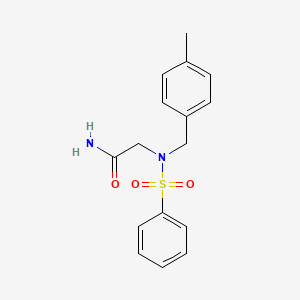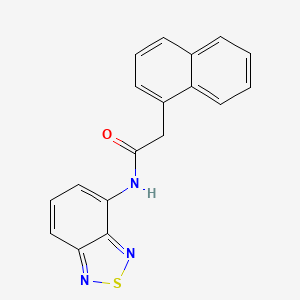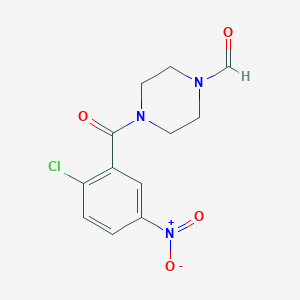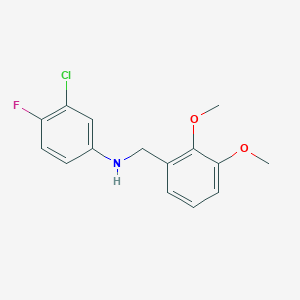![molecular formula C16H16N2O2 B5730246 N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)
N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide, also known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). HDAC6 is a class IIb HDAC that is involved in the regulation of protein degradation, cell motility, and immune responses. ACY-1215 has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders.
科学研究应用
Antiviral Activity
Indole derivatives, which share structural similarities with N-(2-carbamoylphenyl)-3,4-dimethylbenzamide, have been reported to exhibit significant antiviral properties. These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs .
Anti-inflammatory Properties
The indole nucleus, found in compounds related to N-(2-carbamoylphenyl)-3,4-dimethylbenzamide, is known for its anti-inflammatory effects. This activity is crucial in the treatment of chronic inflammatory diseases and could lead to the development of novel anti-inflammatory agents .
Anticancer Potential
N-(2-carbamoylphenyl)-3,4-dimethylbenzamide derivatives have shown promise in anticancer research. Their ability to interfere with cancer cell proliferation suggests potential applications in cancer therapy, particularly in targeting specific cancer cell lines .
Antimicrobial Efficacy
Similar compounds to N-(2-carbamoylphenyl)-3,4-dimethylbenzamide have demonstrated antimicrobial activity against a range of bacterial and fungal species. This property is valuable in the search for new antibiotics to combat resistant strains of microbes .
Antidiabetic Activity
Research on indole derivatives has indicated potential applications in managing diabetes. These compounds can modulate blood glucose levels, offering a pathway for the development of new antidiabetic medications .
Neuroprotective Effects
The structural framework of N-(2-carbamoylphenyl)-3,4-dimethylbenzamide is conducive to neuroprotective activities. This includes the potential to protect neuronal cells from damage, which is significant in the treatment of neurodegenerative diseases .
属性
IUPAC Name |
N-(2-carbamoylphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-7-8-12(9-11(10)2)16(20)18-14-6-4-3-5-13(14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMQSABYZMSTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-3,4-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)
![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)




![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)
![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)
